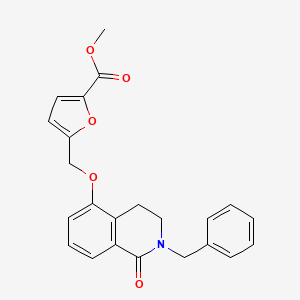
Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a synthetic organic compound notable for its distinct molecular structure, combining features of isoquinolines and furans
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis
The synthesis typically begins with the preparation of 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline. This intermediate is often synthesized via the Pictet-Spengler reaction, which involves the condensation of a benzylamine with an aldehyde in the presence of an acid catalyst.
Next, 5-hydroxymethylfuran-2-carboxylic acid is prepared through the oxidation of a furfural derivative.
Coupling and Esterification
The key step involves coupling the two intermediates using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This forms the intermediate 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylic acid.
Finally, esterification is achieved by treating the intermediate with methanol in the presence of an acid catalyst, resulting in the formation of Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate.
Industrial Production Methods
While detailed industrial synthesis routes can vary, they often leverage high-throughput methods to ensure efficiency and scalability. Key steps include continuous flow chemistry techniques and catalytic processes to streamline the reactions and reduce waste.
化学反应分析
Types of Reactions
Oxidation
Under oxidative conditions, Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate can undergo oxidation, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction
The compound can be reduced to its hydroquinone form under reductive conditions, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution
Substitution reactions can occur at the furan ring or the isoquinoline moiety. Electrophilic substitution is facilitated by the electron-rich nature of the furan ring, while nucleophilic substitution can occur at activated positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, or osmium tetroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Halogens, sulfonyl chlorides, or nitro compounds in the presence of suitable catalysts or activating agents.
Major Products Formed
Oxidation: : Quinones, carboxylic acids, or hydroxylated derivatives.
Reduction: : Hydroquinones or fully reduced aromatics.
Substitution: : Halogenated, sulfonated, or nitro-substituted derivatives.
科学研究应用
Chemistry
Catalysis: : The compound serves as a ligand in catalytic reactions, particularly those involving metal complexes, enhancing the efficiency and selectivity of the processes.
Materials Science: : Utilized in the synthesis of novel polymeric materials with unique electronic and optical properties.
Biology
Pharmacology: : Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors due to its unique molecular structure.
Bioconjugation: : Used in the development of bioconjugates for targeted drug delivery or imaging applications.
Medicine
Drug Development: : Investigated as a scaffold for the design of new drugs with improved efficacy and reduced side effects.
Diagnostic Tools: : Employed in the creation of diagnostic probes for detecting specific biological markers.
Industry
Polymer Production: : Incorporated into the production of high-performance polymers with desirable mechanical and thermal properties.
Agriculture: : Explored as a potential component in agrochemicals for improving crop protection and yield.
作用机制
Molecular Targets and Pathways
The exact mechanism of action of Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate depends on its application. In a biological context, it can interact with enzymes or receptors, modulating their activity through various pathways. For instance, it might inhibit specific enzymes by binding to their active sites or act as an agonist/antagonist for particular receptors.
Pathways Involved
Enzyme Inhibition: : By binding to the active site of enzymes, it can inhibit their activity, affecting various biochemical pathways.
Receptor Modulation: : Acts on specific receptors, altering signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate vs. Benzylisoquinoline Derivatives: : Shares structural features with other benzylisoquinoline derivatives but differs in its furan ring substitution, providing unique reactivity and properties.
This compound vs. Furan-2-carboxylate Esters: : Compared to other furan-2-carboxylate esters, it has additional complexity and functional diversity due to the isoquinoline moiety.
Uniqueness
The combination of isoquinoline and furan structures in a single molecule imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications, setting it apart from more conventional compounds with simpler structures.
属性
IUPAC Name |
methyl 5-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxymethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-23(26)21-11-10-17(29-21)15-28-20-9-5-8-19-18(20)12-13-24(22(19)25)14-16-6-3-2-4-7-16/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMBBOMZUTBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)
![1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)
![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)
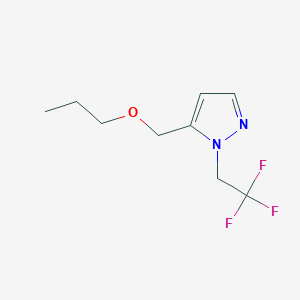
![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)
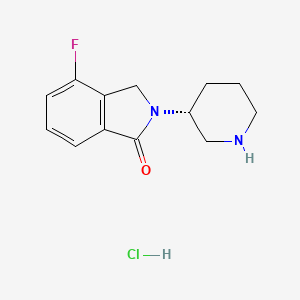
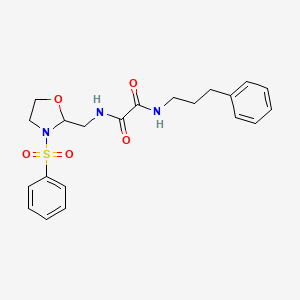
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)
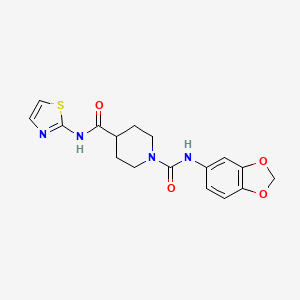
![4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2535492.png)
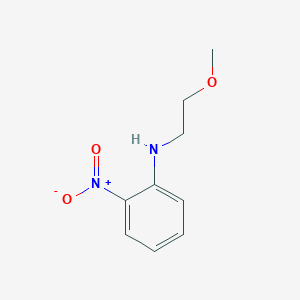
![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)
![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)
